![molecular formula C28H27N3O5 B11387604 5-benzyl-3-(2-hydroxy-5-methylphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11387604.png)
5-benzyl-3-(2-hydroxy-5-methylphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound is a complex heterocyclic molecule with a fused pyrrolopyrazole ring system. Its structure contains a benzyl group, a hydroxy-methylphenyl group, and three trimethoxyphenyl groups.
- The compound’s systematic name is quite a mouthful, so let’s break it down:
5-benzyl: Indicates the position of the benzyl group on the pyrrolopyrazole ring.
3-(2-hydroxy-5-methylphenyl): Refers to the position of the hydroxy-methylphenyl group.
4-(3,4,5-trimethoxyphenyl): Indicates the position of the trimethoxyphenyl groups.
4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Describes the core ring system.
- This compound’s intricate structure suggests potential biological activity.
Métodos De Preparación
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. its synthesis likely involves multi-step reactions.
- Industrial production methods may vary, but they would likely involve efficient and scalable processes.
Análisis De Reacciones Químicas
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions could yield derivatives with modified functional groups or altered substituents.
Aplicaciones Científicas De Investigación
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA) and potential pharmacological effects.
Medicine: Exploring its therapeutic properties (e.g., anticancer, anti-inflammatory, or antimicrobial activity).
Industry: Assessing its use in materials science (e.g., dyes, polymers) or as a precursor for drug development.
Mecanismo De Acción
- Unfortunately, specific details about its mechanism of action are not readily available. Further research would be needed to elucidate this aspect.
- It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.
Comparación Con Compuestos Similares
Uniqueness: Its complex structure sets it apart from simpler pyrrolopyrazoles.
Similar Compounds: While I don’t have a direct list, related compounds might include other pyrrolopyrazoles or heterocyclic derivatives.
Remember that this compound’s detailed investigation would require access to specialized databases and research articles
Propiedades
Fórmula molecular |
C28H27N3O5 |
|---|---|
Peso molecular |
485.5 g/mol |
Nombre IUPAC |
5-benzyl-3-(2-hydroxy-5-methylphenyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C28H27N3O5/c1-16-10-11-20(32)19(12-16)24-23-25(30-29-24)28(33)31(15-17-8-6-5-7-9-17)26(23)18-13-21(34-2)27(36-4)22(14-18)35-3/h5-14,26,32H,15H2,1-4H3,(H,29,30) |
Clave InChI |
ILQMMURDTJJOBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CC4=CC=CC=C4)C5=CC(=C(C(=C5)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylpropyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate](/img/structure/B11387525.png)
![4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11387530.png)
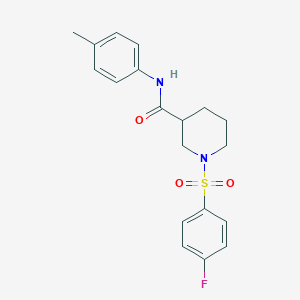
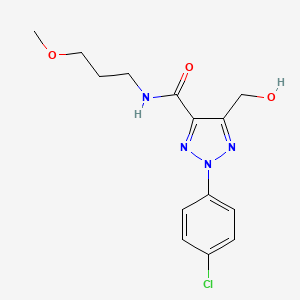
![N-(1,3-benzodioxol-5-ylmethyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11387543.png)

![N-(5-chloro-2-methylphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11387553.png)
![5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11387555.png)
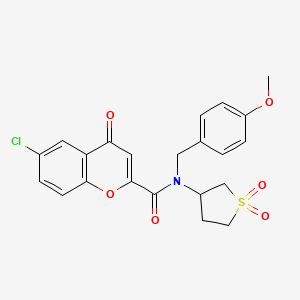
![3,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B11387575.png)
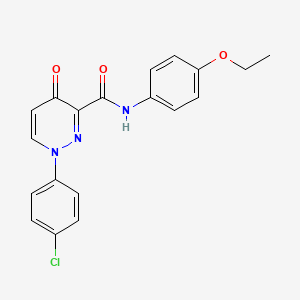
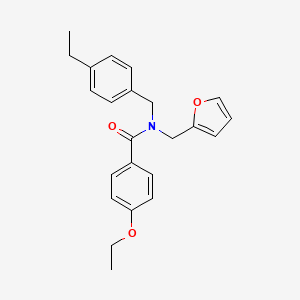
![5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11387594.png)
![7-ethyl-6,10-dimethyl-3-(4-methylbenzyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11387598.png)
